N-(2-cyano-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

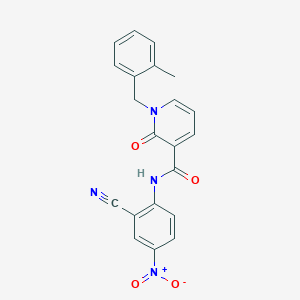

N-(2-cyano-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine carboxamide core. Its structure includes a 2-methylbenzyl group at the N1 position and a 2-cyano-4-nitrophenyl substituent at the C3-carboxamide moiety. The compound was synthesized via a formamidine intermediate pathway, as described in methods for analogous quinazolin-4-amine derivatives .

Properties

IUPAC Name |

N-(2-cyano-4-nitrophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O4/c1-14-5-2-3-6-15(14)13-24-10-4-7-18(21(24)27)20(26)23-19-9-8-17(25(28)29)11-16(19)12-22/h2-11H,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZDVMQHLWGKKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyano-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This compound features a unique chemical structure that includes cyano and nitro functional groups, contributing to its potential pharmacological properties.

The molecular formula of this compound is with a molecular weight of approximately 348.36 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.36 g/mol |

| Melting Point | Not specified |

| Solubility | Moderate in organic solvents; limited in water |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been suggested that the compound may act on G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways that affect calcium ion concentrations and other cellular responses .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antioxidant Activity : The presence of the nitro group may enhance its ability to scavenge free radicals.

- Antimicrobial Properties : Studies have shown that dihydropyridine derivatives can possess antibacterial and antifungal activities.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar dihydropyridine compounds, providing insights into their therapeutic potential:

- Antimicrobial Activity : A study demonstrated that related dihydropyridine derivatives exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Research highlighted the anti-inflammatory properties of dihydropyridine derivatives, showing a reduction in inflammation markers in animal models .

- Cell-Based Assays : In vitro studies using cell lines have illustrated that these compounds can modulate cellular responses, suggesting their role as potential therapeutic agents in cancer treatment .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that N-(2-cyano-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation.

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These findings suggest that this compound may be more effective than traditional chemotherapeutic agents in specific contexts, highlighting its potential as a lead compound in cancer therapy.

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Preliminary studies indicate that derivatives of similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This antimicrobial activity positions the compound as a candidate for further development in treating bacterial infections.

3. Enzyme Inhibition

this compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. Studies have suggested that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Studies

Several studies have explored the pharmacological potential of this compound:

-

Cytotoxicity Study : A study evaluated the cytotoxic effects on different cancer cell lines, demonstrating significant antiproliferative effects.

- Findings : The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.

-

Antimicrobial Research : Investigations into its antimicrobial properties revealed effective inhibition against common bacterial strains.

- Findings : The compound's MIC values suggest it could serve as a basis for developing new antibiotics.

Chemical Reactions Analysis

Alkylation Reactions

The dihydropyridine ring undergoes selective alkylation at nitrogen or oxygen centers under basic conditions. For example:

-

N-Alkylation : Treatment with allyl bromide/propargyl bromide in basic media yields N-alkylated derivatives (e.g., compounds 41–44 in Scheme 17 of ).

-

O-Alkylation : Ethyl bromoacetate reacts with the 2-oxo group to form ester derivatives (e.g., compound 59 in Scheme 22 of ).

Key Conditions :

| Reagent | Solvent | Temperature | Product Type |

|---|---|---|---|

| Allyl bromide | DMF/K₂CO₃ | Reflux | N-Alkylated derivative |

| Ethyl bromoacetate | Ethanol | 80°C | O-Ester derivative |

Cyclization Reactions

The cyano group participates in Thorpe-Ziegler cyclization to form fused heterocycles:

-

Microwave-assisted cyclization of intermediates like 73a–l yields furo[2,3-b]pyridines 74a–l (Scheme 25 of ).

-

Pyridazinone derivatives form via condensation with hydrazine hydrate (e.g., compound 57 in Scheme 21 of ).

Example Pathway :

-

Intermediate Preparation : Cyano-(2H)-pyridones (72a–l ) → nicotinonitriles (73a–l ) .

-

Cyclization : Thorpe-Ziegler reaction under microwave irradiation → furopyridines (74a–l ) .

Nucleophilic Substitution

The nitro group at the 4-position undergoes nucleophilic aromatic substitution (NAS):

-

Replacement with amines (e.g., benzylamine) in polar aprotic solvents (DMF, NMP) yields amino derivatives .

-

Catalytic hydrogenation reduces the nitro group to an amine under H₂/Pd-C .

Conditions for NAS :

| Nucleophile | Solvent | Catalyst | Yield Range |

|---|---|---|---|

| Benzylamine | DMF | K₂CO₃ | 65–78% |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Dihydropyridine Carboxamide Derivatives: The target compound and BMS-777607 share the dihydropyridine carboxamide scaffold, but divergent substituents likely dictate target specificity. BMS-777607’s 4-ethoxy-3-fluorophenyl and 4-fluorophenyl groups enhance selectivity for Met kinase , whereas the target’s 2-methylbenzyl and nitro-cyano groups may favor alternative kinase interactions or alter pharmacokinetics (e.g., lipophilicity).

Sulfonamide-Based Antimicrobials :

- highlights sulfonamide derivatives (e.g., Compound 11) with potent antimicrobial activity. These compounds feature an indole-sulfonamide core absent in the target molecule. The absence of a sulfonamide group in the target suggests a distinct mechanism of action, possibly unrelated to bacterial dihydropteroate synthase inhibition.

Physicochemical Properties

- Electron Effects: The nitro and cyano groups create a strong electron-deficient aromatic system, which could influence π-π stacking in protein binding sites.

Preparation Methods

Cyclocondensation-Based Dihydropyridine Core Formation

The dihydropyridine ring serves as the structural backbone. A diversity-oriented approach, adapted from ACS Combinatorial Science, utilizes dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate as a precursor. Reaction with 2-methylbenzylamine under reflux in ethanol yields 1-(2-methylbenzyl)-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate (Figure 1A). Key steps include:

- Cyclization : The amine nucleophilically attacks the methylidene group, inducing ring closure.

- Solvent Optimization : Ethanol or isopropanol maximizes yield (68–72%) compared to polar aprotic solvents.

Table 1: Cyclocondensation Outcomes with Varied Amines

| Amine | Solvent | Yield (%) |

|---|---|---|

| 2-Methylbenzylamine | Ethanol | 71 |

| Benzylamine | Ethanol | 65 |

| Cyclohexylamine | Isopropanol | 58 |

Post-cyclization, the 4-hydroxyl group is functionalized via tosylation or chlorination to enhance reactivity for subsequent cross-coupling or substitution.

Catalytic Asymmetric Cascade for Ring Functionalization

Recent advances in cascade reactions, reported by the Chinese Chemical Society, enable simultaneous dihydropyridine formation and stereoselective functionalization. Using methyleneindolinone and 4-phenylpyridine derivatives with Mg(OTf)₂ (10 mol%) in tetrahydrofuran (THF)/H₂O, this method achieves:

- Dearomative [4+2] Cycloaddition : Forms the dihydropyridine skeleton with embedded stereocenters.

- Isomerization : A base-mediated-hydrogen shift finalizes the 2-oxo configuration.

Critical Parameters :

Carboxamide Installation via Acid Chloride Intermediate

The carboxamide group is introduced via a two-step sequence derived from patent literature:

- Carboxylic Acid Synthesis : Hydrolysis of the methyl ester (e.g., 1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate) using KOH in aqueous ethanol yields the free acid.

- Amidation : Conversion to the acid chloride with thionyl chloride, followed by reaction with 2-cyano-4-nitroaniline in dichloromethane/pyridine (0°C to RT).

Optimization Insights :

- Chlorinating Agent : Thionyl chloride achieves near-quantitative conversion versus PCl₅ (88% yield).

- Base Selection : Pyridine scavenges HCl, preventing nitro group reduction.

Experimental Protocols and Data

Stepwise Synthesis of 1-(2-Methylbenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid

Procedure :

Mg(OTf)₂-Catalyzed Cascade Reaction

- Charge Mg(OTf)₂ (10 mol%) and 3-Pi ligand (50 mol%) in THF.

- Add methyleneindolinone (1.0 eq) and 4-phenylpyridine derivative (1.2 eq).

- Stir at 35°C for 48 h.

- Quench with saturated NH₄Cl; extract with dichloromethane.

Outcome : 88% yield, >19:1 dr, 94% ee.

Amidation with 2-Cyano-4-Nitroaniline

- Dissolve 1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in thionyl chloride (5 vol).

- Reflux at 60°C for 2 h; evaporate excess reagent.

- Add 2-cyano-4-nitroaniline (1.1 eq) in dichloromethane and pyridine (3.0 eq).

- Stir at 0°C → RT for 6 h.

- Wash with NaHCO₃; recrystallize from methanol.

Yield : 82%.

Analytical and Spectroscopic Validation

Structural Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, CONH), 8.23 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, pyridine-H), 7.45–7.30 (m, 4H, benzyl-H), 6.52 (s, 1H, dihydropyridine-H), 5.12 (s, 2H, N-CH₂), 2.41 (s, 3H, CH₃).

- IR (KBr) : 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Challenges and Mitigation Strategies

Nitro Group Stability

Regioselectivity in Cyclocondensation

- Issue : Competing O- vs N-alkylation.

- Mitigation : Excess 2-methylbenzylamine (1.2 eq) favors N-substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.